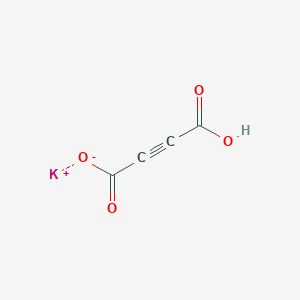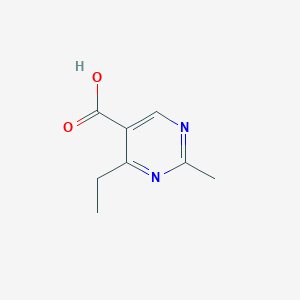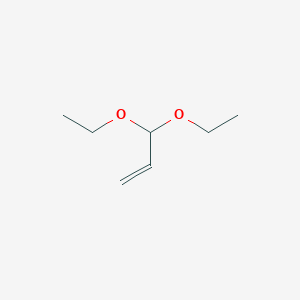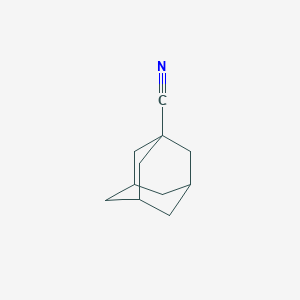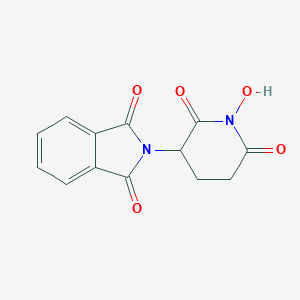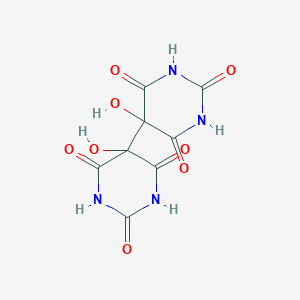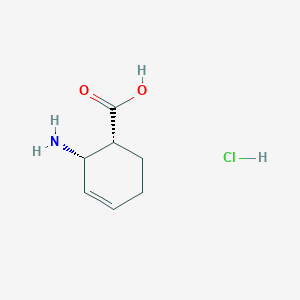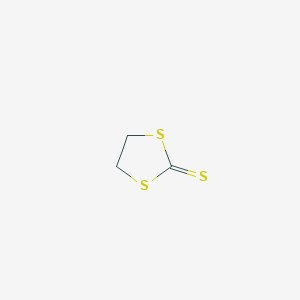![molecular formula C45H63N15O11S2 B145725 N-[1-[(2-氨基-2-氧代乙基)氨基]-5-(二氨基亚甲基氨基)-1-氧代戊烷-2-基]-1-[7-(2-氨基-2-氧代乙基)-10-(3-氨基-3-氧代丙基)-13-苄基-6,9,12,15,18-五氧代-16-(吡啶-3-基甲基)-1,2-二硫杂-5,8,11,14,17-五氮杂环二十烷-4-羰基]吡咯烷-2-甲酰胺 CAS No. 136105-89-0](/img/structure/B145725.png)
N-[1-[(2-氨基-2-氧代乙基)氨基]-5-(二氨基亚甲基氨基)-1-氧代戊烷-2-基]-1-[7-(2-氨基-2-氧代乙基)-10-(3-氨基-3-氧代丙基)-13-苄基-6,9,12,15,18-五氧代-16-(吡啶-3-基甲基)-1,2-二硫杂-5,8,11,14,17-五氮杂环二十烷-4-羰基]吡咯烷-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D[D-3-Pal2]AVP, also known as D[D-3-Pal2]Arginine Vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a naturally occurring peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. D[D-3-Pal2]AVP is designed to mimic the effects of arginine vasopressin with enhanced stability and specificity .
科学研究应用
D[D-3-Pal2]AVP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on water retention and vasoconstriction mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D[D-3-Pal2]AVP involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the deprotection steps often use trifluoroacetic acid .
Industrial Production Methods
Industrial production of D[D-3-Pal2]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and high-performance liquid chromatography is used for purification. The scalability of solid-phase peptide synthesis makes it suitable for industrial production .
化学反应分析
Types of Reactions
D[D-3-Pal2]AVP can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process using protected amino acids and coupling reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
作用机制
D[D-3-Pal2]AVP exerts its effects by binding to vasopressin receptors in the body. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The primary molecular targets are the V1a, V1b, and V2 receptors:
V1a Receptors: Mediate vasoconstriction and increase blood pressure.
V1b Receptors: Involved in the regulation of the hypothalamic-pituitary-adrenal axis.
相似化合物的比较
Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with enhanced antidiuretic potency and fewer pressor effects.
[D-Arg8]Vasopressin: Another synthetic analogue with modifications to improve stability and receptor selectivity.
Uniqueness
D[D-3-Pal2]AVP is unique due to its specific modifications, which enhance its stability and receptor selectivity compared to other analogues. The presence of the D-3-Pal2 residue provides increased resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
136105-89-0 |
|---|---|
分子式 |
C45H63N15O11S2 |
分子量 |
1054.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N15O11S2/c46-34(61)13-12-28-39(66)58-31(21-35(47)62)42(69)59-32(44(71)60-17-6-11-33(60)43(70)56-27(10-5-16-52-45(49)50)38(65)53-23-36(48)63)24-73-72-18-14-37(64)54-29(20-26-9-4-15-51-22-26)40(67)57-30(41(68)55-28)19-25-7-2-1-3-8-25/h1-4,7-9,15,22,27-33H,5-6,10-14,16-21,23-24H2,(H2,46,61)(H2,47,62)(H2,48,63)(H,53,65)(H,54,64)(H,55,68)(H,56,70)(H,57,67)(H,58,66)(H,59,69)(H4,49,50,52)/t27-,28-,29+,30-,31-,32-,33-/m0/s1 |
InChI 键 |
KEAHYTRPVNOHKL-ZHFJCBJKSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
序列 |
CXFQNCPRG |
同义词 |
1-deamino-3-(3'-pyridyl)-2-Ala-argipressin argipressin, 1-deamino-3-(3'-pyridyl)-Ala(2)- argipressin, 1-deamino-3-(3'-pyridyl)alanine(2)- d(D-3-Pal)VP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





